molecular formula C8H6N2O2S B13941995 2-Amino-5-isothiocyanatobenzoic acid

2-Amino-5-isothiocyanatobenzoic acid

Cat. No.: B13941995
M. Wt: 194.21 g/mol
InChI Key: VWOZNPKBNJRSES-UHFFFAOYSA-N
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Description

2-Amino-5-isothiocyanatobenzoic acid is an organic compound that features both an amino group and an isothiocyanate group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-nitrobenzoic acid with thiophosgene or its derivatives under controlled conditions. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of column chromatography for purification is common to minimize waste and maintain product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isothiocyanatobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various thiourea and dithiourethane derivatives, which have applications in bioconjugation and other fields .

Scientific Research Applications

2-Amino-5-isothiocyanatobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-isothiocyanatobenzoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biological molecules, making it useful in bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-isothiocyanatobenzoic acid is unique due to its combination of an amino group and an isothiocyanate group on a benzoic acid core, providing a versatile platform for chemical modifications and applications in multiple fields.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

2-amino-5-isothiocyanatobenzoic acid

InChI

InChI=1S/C8H6N2O2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,9H2,(H,11,12)

InChI Key

VWOZNPKBNJRSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(=O)O)N

Origin of Product

United States

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